molecular formula C15H9ClFNO B2905062 3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole CAS No. 338780-10-2

3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole

Cat. No.: B2905062
CAS No.: 338780-10-2
M. Wt: 273.69
InChI Key: SJZRXFHKJJFUNI-CMDGGOBGSA-N
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Description

3-[(E)-2-(2-Chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole is a benzoxazole derivative characterized by a 2,1-benzoxazole core linked via an ethenyl group to a 2-chloro-6-fluorophenyl substituent. The compound’s structure combines a planar benzoxazole heterocycle with halogenated aromatic moieties, which are critical for modulating electronic properties and biological interactions.

Properties

IUPAC Name

3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c16-12-5-3-6-13(17)10(12)8-9-15-11-4-1-2-7-14(11)18-19-15/h1-9H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZRXFHKJJFUNI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(ON=C2C=C1)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminophenol under basic conditions to form the benzoxazole ring. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycle Variations
  • Target Compound : Features a 2,1-benzoxazole core, where the oxazole ring is fused to the benzene at positions 2 and 1.
  • Analog 1 : 2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole () utilizes a 1,3-benzoxazole core, altering the electron distribution and steric profile. This compound demonstrated the highest photosynthetic electron transport (PET) inhibition (IC₅₀ = 14.7 μM) among tested derivatives, attributed to the electron-donating methoxy group enhancing resonance stabilization .
  • Analog 2 : Fluorescent brighteners in (e.g., 2-[4-[(E)-2-(4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole) employ dual benzoxazole cores connected via ethenyl groups, creating extended conjugation for fluorescence. The target compound lacks this extended system, likely reducing fluorescence but improving bioavailability .
Substituent Effects
  • Halogen vs. In contrast, the methoxy group in Analog 1 increases electron density, favoring PET inhibition .
  • Positional Effects : Para-substituted analogs in showed lower PET inhibition, highlighting the importance of substituent placement. The target’s ortho-chloro and meta-fluoro (relative to the ethenyl linkage) may optimize steric and electronic interactions for antimicrobial activity, though direct evidence is needed .
Antimicrobial Activity

Analog 1 exhibited moderate activity against Mycobacterium tuberculosis (MIC = 62.5 μM), suggesting that the target’s chloro-fluoro substituents could enhance potency by improving membrane penetration or target binding .

Data Table: Key Comparisons

Compound Name Core Structure Substituent Key Property/Activity Application
3-[(E)-2-(2-Chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole 2,1-Benzoxazole 2-chloro-6-fluorophenyl High lipophilicity (predicted) Antimicrobial (potential)
2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole 1,3-Benzoxazole 2-methoxyphenyl PET inhibition (IC₅₀ = 14.7 μM) Photosynthesis inhibitor
Fluorescent Brightener 368 Dual 1,3-Benzoxazole 4-benzoxazolyl phenyl High fluorescence Textile/paper brightener
3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile 1,2-Oxazole 2-chloro-6-fluorophenyl + cyano Polar (MW = 369.78 g/mol) Not reported (research chemical)

Biological Activity

3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole is a synthetic organic compound belonging to the benzoxazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the presence of a chloro-fluorophenyl substituent and a benzoxazole moiety, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClFC_{15}H_{11}ClF with a molecular weight of approximately 256.7 g/mol. The compound's structure can be represented as follows:

IUPAC Name 3[(E)2(2chloro6fluorophenyl)ethenyl]2,1benzoxazole\text{IUPAC Name }this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have demonstrated that benzoxazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance:

  • Study on Cell Lines : In vitro studies showed that the compound inhibited cell growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values in the micromolar range.

The anticancer activity is believed to stem from multiple mechanisms:

  • Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest at the G1 phase.
  • Apoptosis Induction : It has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Inhibition of Angiogenesis : The compound may inhibit vascular endothelial growth factor (VEGF), thereby reducing tumor vascularization.

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate potential applications in treating infections caused by resistant strains.

Case Studies

  • Benzoxazole Derivatives in Cancer Therapy : A study published in Journal of Medicinal Chemistry evaluated a series of benzoxazole derivatives, including compounds structurally related to this compound. Results indicated that these compounds significantly inhibited tumor growth in xenograft models.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzoxazole derivatives demonstrated effective inhibition against Staphylococcus aureus, highlighting their potential as lead compounds for developing new antibiotics.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole, and how is its structural purity validated?

Methodological Answer:
The synthesis typically involves a Heck coupling reaction between 2,1-benzoxazole derivatives and 2-chloro-6-fluorostyrene, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) under inert conditions. Solvents like DMF or THF are used at elevated temperatures (80–120°C) . Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm regio-specific ethenyl bonding and aromatic substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemistry and bond angles, as demonstrated for analogous benzoxazole derivatives .

Basic: What spectroscopic techniques are most effective for characterizing the electronic environment of the benzoxazole core in this compound?

Methodological Answer:

  • UV-Vis spectroscopy identifies π→π* transitions in the benzoxazole and ethenyl moieties, with absorption peaks typically between 280–350 nm. Solvent polarity effects on λmax can reveal conjugation stability .
  • Fluorescence spectroscopy assesses emission properties, critical for applications in imaging probes .
  • Infrared (IR) spectroscopy confirms the presence of C=N (benzoxazole) and C-F (fluorophenyl) stretches, with peaks at ~1620 cm⁻¹ and 1100–1250 cm⁻¹, respectively .

Advanced: How can computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites, such as the benzoxazole nitrogen or fluorophenyl chlorine .
  • Frontier molecular orbitals (HOMO/LUMO) to assess charge transfer efficiency, relevant for photophysical applications .
  • Non-covalent interaction (NCI) analysis to evaluate steric repulsions (e.g., between Cl and adjacent H atoms), which may influence crystallographic packing .

Advanced: What experimental strategies are used to investigate potential biological activity, such as interactions with amyloid-beta aggregates?

Methodological Answer:

  • In vitro binding assays : Radiolabeled (e.g., ¹¹C/¹⁸F) derivatives are incubated with synthetic Aβ fibrils. Binding affinity (Ki) is quantified via competitive displacement assays using thioflavin-T .
  • In vivo PET imaging : Optimized derivatives (e.g., BF-227 in ) are administered to transgenic mouse models of Alzheimer’s disease. Dynamic PET scans assess brain uptake and specificity for amyloid plaques .
  • Cellular senescence studies : Co-treatment with mitochondrial stressors (e.g., CDDO-Me) and inhibitors (e.g., MAT2A blockers) evaluates compound effects on senescence markers like p21 .

Advanced: How do structural modifications to the benzoxazole core influence its pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

Methodological Answer:

  • LogP calculations (octanol-water partition coefficient) predict lipophilicity. Derivatives with LogP ~2–3 show optimal BBB penetration .
  • P-glycoprotein (P-gp) efflux assays : MDCK-MDR1 cells quantify transport ratios to identify P-gp substrates, which may limit brain uptake .
  • Methoxy or fluoroethoxy substitutions at the 6-position of benzoxazole enhance metabolic stability while retaining affinity for Aβ aggregates .

Advanced: How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay standardization : Control variables like Aβ fibril morphology (e.g., protofibrils vs. mature fibrils) and buffer conditions (pH, ionic strength) .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., SPR for binding kinetics alongside fluorescence polarization) .
  • Meta-analysis of structural analogs : Compare substituent effects (e.g., chloro vs. methyl groups) to identify trends in potency .

Advanced: What crystallographic insights are critical for understanding the compound’s stability and intermolecular interactions?

Methodological Answer:

  • X-ray diffraction : Resolve dihedral angles between the benzoxazole and fluorophenyl groups. Angles >70° (as in ) suggest steric hindrance, impacting crystal packing .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl⋯H, F⋯H) to identify dominant van der Waals interactions stabilizing the lattice .
  • Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with crystallinity data to assess stability under storage conditions .

Advanced: What methodologies are employed to study environmental degradation or photostability?

Methodological Answer:

  • Accelerated light exposure tests : Use xenon arc lamps (ISO 10977) to simulate UV/visible light degradation. Monitor changes via HPLC-MS to identify photoproducts .
  • Hydrolytic stability assays : Incubate in buffers (pH 1–13) at 37°C. Degradation pathways (e.g., benzoxazole ring opening) are tracked using ¹⁹F NMR to detect fluorine loss .

Advanced: How is the compound optimized for specific applications, such as amyloid imaging probes?

Methodological Answer:

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., fluoroethoxy) to enhance binding specificity and reduce off-target interactions .
  • Radiolabeling strategies : Use prosthetic groups (e.g., [¹⁸F]SFB) for efficient incorporation of radioisotopes without altering pharmacophores .
  • In vivo pharmacokinetic profiling : Measure clearance rates in rodent models to balance signal-to-noise ratios in PET imaging .

Advanced: What computational and experimental approaches are combined to resolve conflicting data on electronic properties?

Methodological Answer:

  • Hybrid QM/MM simulations : Model solvent effects on HOMO-LUMO gaps and compare with experimental cyclic voltammetry data .
  • Transient absorption spectroscopy : Resolve excited-state dynamics (e.g., intersystem crossing rates) to validate DFT-predicted triplet-state energies .

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